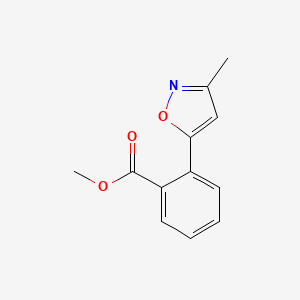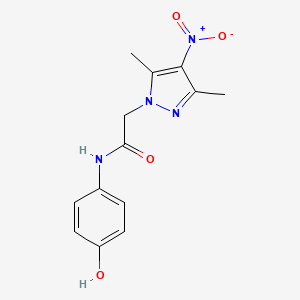![molecular formula C18H13BrF3N3O4S2 B3502231 N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide](/img/structure/B3502231.png)
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide
Descripción general
Descripción
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide is a complex organic compound characterized by its unique structure, which includes a brominated phenol, a thiophene ring, and a trifluoromethyl pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide typically involves multi-step organic reactions. The process begins with the bromination of 2-hydroxyphenyl compounds, followed by the introduction of the thiophene and pyrimidine groups through various coupling reactions. The final step involves the sulfonylation of the propanamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium (Pd) or copper (Cu) and are conducted under inert atmospheres.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(5-Bromo-thiophen-2-yl)-thiazol-2-yl)-acetamide
- N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetamide
Uniqueness
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide stands out due to its combination of a brominated phenol, thiophene, and trifluoromethyl pyrimidine moieties. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3N3O4S2/c19-10-3-4-13(26)11(8-10)23-16(27)5-7-31(28,29)17-24-12(14-2-1-6-30-14)9-15(25-17)18(20,21)22/h1-4,6,8-9,26H,5,7H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHSDKKCDSFGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3502148.png)
![(5Z)-3-(4-bromophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3502158.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3502188.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3502199.png)
![N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3502218.png)
![5-(3-chlorophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B3502219.png)
![8-(4-Benzylpiperazin-1-YL)-7-[(2-bromophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3502221.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3502227.png)
![5-BROMO-N-[2-CHLORO-5-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-2-FURAMIDE](/img/structure/B3502234.png)

![N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3502251.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502253.png)
![2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B3502263.png)
